6-Methoxy-5-methylnicotinaldehyde
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Overview
Description
6-Methoxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of methoxy and methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylnicotinaldehyde typically involves the reaction of 6-methoxy-5-methylpyridine with an appropriate oxidizing agent. One common method includes the use of manganese dioxide (MnO2) as the oxidizing agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed:
Oxidation: 6-Methoxy-5-methylnicotinic acid.
Reduction: 6-Methoxy-5-methylnicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-5-methylnicotinaldehyde is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 6-Methoxynicotinaldehyde
- 5-Methylnicotinaldehyde
- 6-Methoxy-5-methylpyridine
Comparison: 6-Methoxy-5-methylnicotinaldehyde is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts distinct chemical properties compared to its analogs. For example, 6-Methoxynicotinaldehyde lacks the methyl group, while 5-Methylnicotinaldehyde lacks the methoxy group.
Properties
IUPAC Name |
6-methoxy-5-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUENRKYQSYDJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-67-2 |
Source
|
Record name | 6-methoxy-5-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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